N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide)
Description
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H22N2O4S2 and a molecular weight of 466.58 g/mol . This compound is known for its unique structural features, which include a naphthyl group, a sulfonamide group, and a methylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
57159-76-9 |
|---|---|
Molecular Formula |
C24H22N2O4S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-methyl-N-[5-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-13-19(14-10-17)31(27,28)25-23-7-3-6-22-21(23)5-4-8-24(22)26-32(29,30)20-15-11-18(2)12-16-20/h3-16,25-26H,1-2H3 |
InChI Key |
MIVPUXMNDCDKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}pentyl)benzenesulfonamide
- 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide
Uniqueness
4-methyl-N-(5-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Biological Activity
N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide), commonly referred to as N,N'-naphthalene-1,5-diyl-bis(4-methylbenzenesulfonamide), is a synthetic compound characterized by its unique chemical structure and potential biological applications. This compound has garnered interest due to its possible therapeutic effects, particularly in the context of cancer treatment and other medical applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) is with a molecular weight of 466.57 g/mol. Key physical properties include:
- Density : 1.395 g/cm³
- Boiling Point : 671.1 °C
- Flash Point : 359.6 °C
- LogP : 7.3658 (indicating high lipophilicity) .
Research indicates that compounds similar to N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Antimicrobial Activity : Some studies have indicated that sulfonamide derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections .
Anticancer Activity
A notable study investigated the anticancer properties of N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide). The compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines.
- Mechanistic Insights : Further analysis revealed that the compound induced cell cycle arrest at the G2/M phase and increased the expression of pro-apoptotic proteins .
Antimicrobial Activity
In another research effort, the antimicrobial efficacy of N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide) was evaluated against several bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against breast and prostate cancer cell lines; G2/M phase arrest. |
| Study 2 | Antimicrobial | Moderate activity against E. coli and S. aureus; MIC values between 50-100 µg/mL. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-(naphthalene-1,5-diyl)bis(4-methylbenzenesulfonamide)?
- Methodological Answer : The compound is synthesized via refluxing 1,5-diaminonaphthalene with 4-methylbenzenesulfonyl chloride derivatives in ethanol, followed by purification using flash column chromatography (0–3% methanol/dichloromethane gradient). Reaction completion is monitored via TLC, and intermediates are characterized by IR spectroscopy (e.g., C=N stretches at ~1628 cm⁻¹) and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms connectivity and purity; aromatic protons appear at δ 7.0–8.5 ppm, with sulfonamide NH signals typically downfield .
- ESI-MS : Validates molecular weight (e.g., m/z ±0.01 Da accuracy) .
Q. How is crystallographic data obtained and refined for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data refinement using the SHELX suite (e.g., SHELXL for small-molecule refinement). Space group assignments (e.g., monoclinic P21/c) and hydrogen-bonding networks are analyzed to validate the structure .
Advanced Research Questions
Q. How do computational methods like DFT predict electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model HOMO-LUMO gaps (e.g., ~3.5 eV for naphthalene derivatives), charge distribution (Mulliken charges), and noncovalent interactions (Hirshfeld surface analysis). Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) optimized for sulfonamide moieties .
Q. What role does this compound play in perovskite solar cells (PSCs) as a hole-transport material (HTM)?
- Methodological Answer : The extended π-conjugation of the naphthalene core enhances charge mobility in HTMs. Device efficiency is tested via current density-voltage (J-V) curves, with stability assessed under UV/thermal stress. PEDN derivatives (e.g., dibenzophenazine-substituted variants) achieve >20% PCE in PSCs .
Q. How can reaction conditions be optimized to minimize byproducts in Schiff base derivatives of this compound?
- Methodological Answer : Byproducts arise from incomplete imine formation. Optimization strategies include:
- Solvent Choice : Ethanol or methanol for better solubility.
- Catalysis : Acidic (e.g., glacial acetic acid) or dehydrating agents (e.g., molecular sieves).
- Reaction Monitoring : In-situ FTIR or HPLC to track imine formation .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., NH tautomerism in IR vs. fixed positions in SCXRD) are resolved by:
- Variable-Temperature NMR : Detects dynamic processes.
- Complementary Techniques : Pair Raman spectroscopy with XRD to validate hydrogen bonding.
- Computational Validation : Overlay DFT-optimized structures with experimental XRD data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
